4-aza-9-fluorenone
Overview
Description
4-aza-9-fluorenone is an organic compound with the molecular formula C13H7NO and a molecular weight of 201.2 g/mol . This compound is characterized by its white to light yellow crystalline powder appearance and a melting point of approximately 187-190°C . It has gained significant attention in the fields of organic synthesis and drug discovery due to its unique structural properties.
Mechanism of Action
Mode of Action
The mode of action of 4-aza-9-fluorenone involves a cyclization process. Derivatives of 1,3-indandione containing a carbon chain with a δ-carbonyl group in position 2 cyclize upon heating with ammonium acetate in glacial acetic acid to form derivatives of 1,4-dihydro-4-aza-9-fluorenone . These derivatives are readily oxidized to the corresponding 4-aza-9-fluorenones .
Biochemical Pathways
It’s known that the compound is involved in the cyclization process of certain derivatives of 1,3-indandione . This suggests that this compound may play a role in biochemical pathways involving these derivatives.
Result of Action
The compound’s involvement in the cyclization process of certain derivatives of 1,3-indandione suggests that it may have an impact on the molecular structure of these derivatives .
Biochemical Analysis
Biochemical Properties
5H-Indeno[1,2-b]pyridin-5-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial and antioxidant activities . The compound’s rigid planar structure allows it to intercalate into the DNA-topoisomerase complex, inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and repair . This inhibition can lead to cell growth arrest and cell death, making 5H-Indeno[1,2-b]pyridin-5-one a potential candidate for developing novel antibacterial agents.
Cellular Effects
5H-Indeno[1,2-b]pyridin-5-one has been observed to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit topoisomerase enzymes disrupts DNA replication and repair, leading to changes in gene expression and cellular metabolism . Additionally, 5H-Indeno[1,2-b]pyridin-5-one has shown anticancer activity against breast cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of 5H-Indeno[1,2-b]pyridin-5-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s planar structure facilitates its intercalation into the DNA-topoisomerase complex, inhibiting the activity of topoisomerase enzymes . This inhibition prevents the proper replication and repair of DNA, leading to cell growth arrest and cell death. Additionally, 5H-Indeno[1,2-b]pyridin-5-one may interact with other biomolecules, further influencing cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5H-Indeno[1,2-b]pyridin-5-one have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 5H-Indeno[1,2-b]pyridin-5-one remains stable under certain conditions, allowing for prolonged observation of its effects on cells
Dosage Effects in Animal Models
The effects of 5H-Indeno[1,2-b]pyridin-5-one vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
5H-Indeno[1,2-b]pyridin-5-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interactions with topoisomerase enzymes play a significant role in its metabolic effects, as it inhibits DNA replication and repair . Additionally, 5H-Indeno[1,2-b]pyridin-5-one may affect metabolic flux and metabolite levels, further influencing cellular processes and overall metabolism.
Transport and Distribution
The transport and distribution of 5H-Indeno[1,2-b]pyridin-5-one within cells and tissues are crucial for its activity and function. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . Understanding the transport and distribution mechanisms of 5H-Indeno[1,2-b]pyridin-5-one is essential for optimizing its therapeutic potential and minimizing any off-target effects.
Subcellular Localization
The subcellular localization of 5H-Indeno[1,2-b]pyridin-5-one can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of 5H-Indeno[1,2-b]pyridin-5-one is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
The synthesis of 4-aza-9-fluorenone can be achieved through various methods. One notable method involves the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This one-pot synthesis offers several advantages, including good yields, atom economy, short reaction times, and a recyclable catalyst with an easy work-up . Other methods include oxidative intramolecular Heck cyclization using palladium (0), ceric ammonium nitrate as a catalyst, and microwave irradiation .
Chemical Reactions Analysis
4-aza-9-fluorenone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the thermal reaction of tributyl (inden-3-ylimino)phosphorane with α,β-unsaturated ketones and aldehydes leads to a Michael-type C–C bond formation and subsequent aza-Wittig reaction . The products can be oxidized conveniently by chromium trioxide and t-butyl hydroperoxide to give 4-aza-9-fluorenones . Common reagents used in these reactions include thiourea dioxide, ceric ammonium nitrate, and palladium (0) . Major products formed from these reactions include various derivatives of this compound .
Scientific Research Applications
4-aza-9-fluorenone has a wide range of scientific research applications. In chemistry, it is used in the synthesis of bioactive compounds and as a building block for more complex molecules. In biology and medicine, it has shown potential as a DNA intercalative human topoisomerase IIα catalytic inhibitor with strong anticancer activity . Additionally, it has been studied for its antimicrobial, antimalarial, and cytotoxic activities . In the industry, it is used in the development of new materials with unique luminescent properties .
Comparison with Similar Compounds
4-aza-9-fluorenone can be compared with other similar compounds, such as 4-azafluorene and various derivatives of indeno[1,2-b]pyridin-5-one . These compounds share similar structural features but differ in their substituents and functional groups, which can significantly impact their chemical and biological properties . For example, derivatives with different substituents on the indeno[1,2-b]pyridin-5-one core exhibit varying degrees of luminescence and biological activity . The uniqueness of this compound lies in its specific structural configuration and its potent biological activities.
Properties
IUPAC Name |
indeno[1,2-b]pyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO/c14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHFQGLEIGIEMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192081 | |
Record name | 5H-Indeno(1,2-b)pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3882-46-0 | |
Record name | 5H-Indeno[1,2-b]pyridin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3882-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Indeno(1,2-b)pyridin-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003882460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3882-46-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5H-Indeno(1,2-b)pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-indeno[1,2-b]pyridin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Azafluoren-9-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU4UN93QQX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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